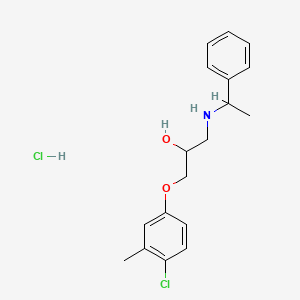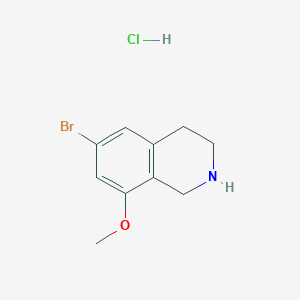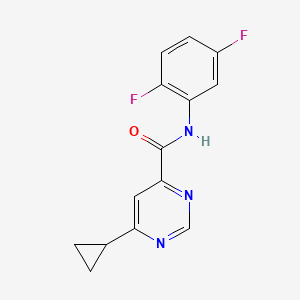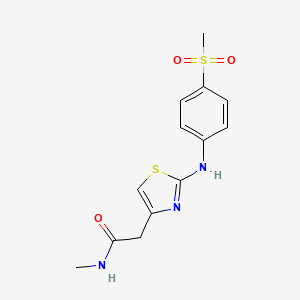
3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring compound found in tea, coffee, and chocolate. This compound has been widely studied due to its potential health benefits and its role as a central nervous system stimulant. In
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of various 3-alkyl-substituted compounds, including structures related to 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione. These compounds showed strong inhibition of human placental aromatase, indicating potential use in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Chemical Transformations and Synthesis
Pattenden and Storer (1974) conducted a study focusing on the acid-catalyzed transformations of similar compounds, demonstrating the potential of 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione in chemical syntheses and transformations (Pattenden & Storer, 1974).
Antibacterial Properties
Research by Nigam, Saharia, and Sharma (1982) involved synthesizing and testing compounds with structures related to 3-Methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione for antibacterial properties. This study indicates potential applications in developing new antibacterial agents (Nigam, Saharia, & Sharma, 1982).
Potential in Organic Chemistry
Baeva et al. (2018) synthesized various compounds using alkylsulfanyl substitutions, similar to the structure . Their work highlights the compound's significance in the field of organic chemistry for synthesizing heterocyclic compounds (Baeva et al., 2018).
Propriétés
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-7-18-10-11(17(4)13(20)16-12(10)19)15-14(18)21-8-6-9(2)3/h5,9H,1,6-8H2,2-4H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDGGCJCGKTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(3-methylbutylthio)-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)




![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B2364035.png)
![(Z)-methyl 2-(6-methoxy-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364038.png)
![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)

![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)